![molecular formula C25H23F3N2OS B11012840 2-Phenyl-2-(phenylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11012840.png)
2-Phenyl-2-(phenylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
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Overview
Description
2-Phenyl-2-(phenylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a complex organic compound with a unique structure that includes phenyl, phenylsulfanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(phenylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the Core Structure: This involves the reaction of phenylsulfanyl and phenyl groups with appropriate reagents to form the core ethanone structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(phenylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-2-(phenylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(phenylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with molecular targets through its functional groups. The phenylsulfanyl and trifluoromethyl groups can interact with various biological targets, potentially affecting pathways related to enzyme inhibition or receptor binding. The piperazine ring may also play a role in modulating the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thiophen-2-yl)ethan-1-one
- (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone
Uniqueness
2-Phenyl-2-(phenylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is unique due to the presence of both phenylsulfanyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups with the piperazine ring enhances its potential for diverse applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C25H23F3N2OS |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H23F3N2OS/c26-25(27,28)20-10-7-11-21(18-20)29-14-16-30(17-15-29)24(31)23(19-8-3-1-4-9-19)32-22-12-5-2-6-13-22/h1-13,18,23H,14-17H2 |
InChI Key |
FSLHPEBQJZMTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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